tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
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Overview
Description
rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system
Preparation Methods
The synthesis of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) can be compared with other similar compounds, such as:
rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide: This compound has a similar ring system but includes a thieno group instead of a furo group.
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares the furo[3,4-c]pyrrole ring system but lacks the tert-butyl and amino-oxoethyl groups. The uniqueness of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-3a-(2-amino-2-oxoethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-5-9-6-18-8-13(9,7-15)4-10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)/t9-,13+/m0/s1 |
InChI Key |
YTTFOOCVRDPTOC-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2COC[C@]2(C1)CC(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)N |
Origin of Product |
United States |
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